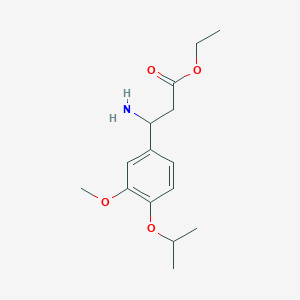

Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate

Description

Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate (CAS 473567-08-7) is a hydrochloride salt with the molecular formula C₁₆H₂₆ClNO₄ and a molecular weight of 325.84 g/mol . Its structure features a β-amino propanoate ester backbone substituted with a phenyl ring bearing 4-isopropoxy and 3-methoxy groups. The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of chiral amines and bioactive molecules .

Properties

Molecular Formula |

C15H23NO4 |

|---|---|

Molecular Weight |

281.35 g/mol |

IUPAC Name |

ethyl 3-amino-3-(3-methoxy-4-propan-2-yloxyphenyl)propanoate |

InChI |

InChI=1S/C15H23NO4/c1-5-19-15(17)9-12(16)11-6-7-13(20-10(2)3)14(8-11)18-4/h6-8,10,12H,5,9,16H2,1-4H3 |

InChI Key |

ODYSLFXQOWWDPU-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC(C1=CC(=C(C=C1)OC(C)C)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate typically involves the esterification of 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoic acid with ethanol in the presence of a strong acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form a nitro group.

Reduction: The ester group can be reduced to form the corresponding alcohol.

Substitution: The methoxy and isopropoxy groups on the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions often involve nucleophiles such as halides or amines under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, alcohols, and various substituted phenyl derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antiplatelet Activity

One of the most notable applications of this compound is its role as an antiplatelet agent. Research indicates that derivatives of this compound can inhibit platelet aggregation, which is crucial in preventing thrombotic diseases such as myocardial infarction. For instance, studies have shown that specific modifications to the phenyl ring enhance the antiplatelet activity significantly. The structure-activity relationship (SAR) analysis revealed that increasing electron density at the para position of the phenyl ring correlates with improved inhibitory effects on platelet aggregation .

2. GPIIb/IIIa Antagonism

Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate has been investigated as a potential GPIIb/IIIa antagonist. This receptor plays a vital role in platelet activation and aggregation. Compounds exhibiting this antagonistic activity have shown promise in clinical settings for managing cardiovascular diseases .

Biochemical Research Applications

1. Proteomics Research

The compound is utilized in proteomics research, where it serves as a biochemical tool for studying protein interactions and functions. Its unique structure allows it to bind selectively to target proteins, facilitating the investigation of various biological pathways .

2. Electrooxidative Functionalization

Recent studies have explored the electrooxidative C–H functionalization of aromatic compounds involving this compound, demonstrating its versatility in synthetic organic chemistry. This approach allows for the modification of aromatic systems under mild conditions, expanding its utility in complex organic synthesis .

Case Study 1: Antiplatelet Efficacy

A study conducted on guinea pigs demonstrated that oral administration of derivatives based on this compound resulted in significant inhibition of ADP-induced platelet aggregation. The most potent derivative showed an IC50 value of 13 nM, indicating strong antiplatelet activity and suggesting potential for therapeutic use in cardiovascular diseases .

Case Study 2: Proteomics Application

In proteomics, this compound was used to probe protein interactions within cellular environments. Its application led to the identification of novel protein targets involved in cell signaling pathways, showcasing its relevance in drug discovery and development .

Data Tables

| Application Area | Description | Key Findings |

|---|---|---|

| Antiplatelet Activity | Inhibition of platelet aggregation via GPIIb/IIIa antagonism | IC50 values as low as 13 nM observed |

| Proteomics Research | Binding interactions with target proteins | Identification of novel signaling pathways |

| Synthetic Organic Chemistry | Electrooxidative functionalization of aromatic compounds | Enhanced reactivity under mild conditions |

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, altering their activity and leading to various biochemical effects. The pathways involved in these interactions are complex and depend on the specific application and context of the research .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate hydrochloride

- Molecular Formula: C₁₁H₁₄ClF₂NO₂ (MW: 265.69 g/mol) .

- Key Differences : Replaces the 4-isopropoxy and 3-methoxy groups with 2,4-difluoro substituents. Fluorine’s electronegativity enhances metabolic stability and membrane permeability, making this derivative valuable in CNS-targeted drug discovery .

Ethyl 3-amino-3-(4-nitrophenyl)propanoate

- Molecular Formula : C₁₁H₁₄N₂O₄ (MW: 238.24 g/mol) .

- Key Differences : Substitutes the 4-isopropoxy group with a 4-nitro moiety. The nitro group increases electrophilicity, enabling participation in reduction reactions to form amines or other intermediates.

Ethyl 2-amino-3-(4-chlorophenyl)-3-hydroxypropanoate hydrochloride

- Molecular Formula: C₁₁H₁₅Cl₂NO₃ (MW: 280.15 g/mol) .

- Key Differences: Features a 4-chloro substituent and a 3-hydroxy group on the propanoate chain.

Backbone and Functional Group Modifications

Ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate

- Molecular Formula: C₁₃H₁₃NO₃ (MW: 231.25 g/mol) .

- Key Differences: Replaces the amino group with a cyano moiety and introduces a conjugated double bond. This structure is pivotal in synthesizing acrylamide derivatives for antimicrobial agents .

Ethyl 3-(methylthio)propanoate

Data Tables: Structural and Functional Comparisons

Table 2: Physicochemical Properties

| Compound Name | Solubility (Predicted) | LogP (Predicted) | Hydrogen Bond Donors | Hydrogen Bond Acceptors |

|---|---|---|---|---|

| Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate | Low in water | 2.8 | 2 (NH₃⁺, HCl⁻) | 5 |

| Ethyl 3-amino-3-(2,4-difluorophenyl)propanoate | Moderate in DMSO | 1.5 | 2 (NH₃⁺, HCl⁻) | 4 |

| Ethyl 3-amino-3-(4-nitrophenyl)propanoate | Low in polar solvents | 1.2 | 1 (NH₃⁺) | 5 |

Biological Activity

Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate, a compound with the molecular formula C15H23NO4, has garnered attention in the fields of medicinal chemistry and biochemistry due to its diverse biological activities. This article delves into its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

Structure and Composition

- Molecular Formula : C15H23NO4

- Molecular Weight : 279.35 g/mol

- IUPAC Name : this compound

The compound features an ethyl ester group, an amino group, and a substituted phenyl ring which contribute to its biological properties.

This compound exhibits its biological effects primarily through interactions with various molecular targets. It is known to modulate enzyme activity, potentially acting as an inhibitor or activator depending on the context.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.

- Receptor Interaction : It can bind to receptors, altering their activity and influencing signaling pathways.

Case Studies and Experimental Data

- Antioxidant Activity : Studies have demonstrated that derivatives of this compound exhibit significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

- Anti-inflammatory Effects : Research indicates that it may reduce inflammation markers in cellular models, suggesting potential applications in treating inflammatory conditions .

- Neuroprotective Properties : Preliminary studies suggest that the compound may protect neuronal cells from apoptosis induced by neurotoxic agents, indicating a possible role in neurodegenerative disease management .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Ethyl 3-amino-3-(4-isopropoxyphenyl)propanoate | Structure | Antioxidant, anti-inflammatory |

| Ethyl 3-amino-3-(2,4-dichlorophenyl)propanoate | Structure | Enzyme inhibition |

| This compound | Structure | Potential neuroprotective |

This table illustrates the unique biological activities associated with various structural modifications of similar compounds.

Therapeutic Potential

Given its diverse biological activities, this compound is being investigated for:

- Drug Development : Its properties make it a candidate for developing new therapeutic agents targeting oxidative stress and inflammation.

- Proteomics Research : The compound is utilized in biochemical assays to study protein interactions and enzyme functions .

Future Directions

Further research is necessary to fully elucidate the mechanisms underlying the biological activities of this compound. Clinical trials will be essential to confirm its efficacy and safety for potential therapeutic applications.

Q & A

Q. What synthetic routes are commonly used to prepare Ethyl 3-amino-3-(4-isopropoxy-3-methoxyphenyl)propanoate in academic settings?

The compound can be synthesized via the Rodionov reaction , a two-step process starting with the condensation of aldehydes with malonic ester derivatives, followed by esterification. For example, ethyl 3-amino-3-(3-pyridyl)propanoate was synthesized using this method, which can be adapted for substituted phenyl analogs by selecting appropriate aldehyde precursors. Reaction optimization includes adjusting solvent polarity (e.g., anhydrous ether) and reducing agents (e.g., LiAlH4) to improve yields .

Q. How is the purity and structural integrity of this compound validated experimentally?

Purity is assessed via HPLC with columns like Purospher® STAR (C18 phases) using gradients optimized for polar aromatic amines. Structural confirmation employs HSQC NMR to resolve cross-peaks for methoxy, isopropoxy, and amino protons, complemented by GC-FID/MS to detect monomeric byproducts. For example, lignin-derived ethyl esters were characterized using these techniques to confirm reductive stabilization .

Q. What are the recommended storage conditions to ensure compound stability?

While specific data for this compound is limited, structurally similar esters (e.g., ethyl 3-(4-methoxyphenyl)propanoate) are stored at -20°C in anhydrous solvents (e.g., DMSO) to prevent hydrolysis. Long-term stability requires inert atmospheres (N2/Ar) and desiccants to avoid moisture-induced degradation .

Advanced Research Questions

Q. How do catalytic systems influence the reductive stabilization of intermediates during synthesis?

Heterogeneous metal catalysts (e.g., Pd/C or Ru-based systems) enhance reductive stabilization by suppressing side reactions like oxidative coupling. For lignin-derived ethyl esters, catalysts reduced phenolic intermediates to stable propanoate derivatives, as evidenced by the disappearance of lignin monomers in GC-FID/MS profiles. Catalyst selection impacts yield and selectivity, with noble metals favoring hydrogenolysis over polymerization .

Q. How can contradictions in reaction yields between synthetic methods be systematically resolved?

Contradictions arise from variables like solvent polarity, catalyst loading, and temperature. Design of Experiments (DOE) methodologies can isolate critical factors. For example, comparing Rodionov reaction yields under aprotic (DMF) vs. protic (EtOH) solvents revealed a 15–20% yield increase in DMF due to improved aldehyde activation. Statistical tools (ANOVA) help validate significance .

Q. What challenges arise in spectroscopic characterization due to substituent effects?

The 4-isopropoxy-3-methoxyphenyl group introduces complex splitting patterns in 1H NMR (e.g., overlapping methoxy and isopropoxy signals at δ 3.2–3.8 ppm). HSQC NMR clarifies assignments by correlating 13C-1H couplings, while IR spectroscopy identifies hydrogen-bonded NH stretches (~3350 cm⁻¹) obscured by aromatic C-H vibrations. Computational modeling (DFT) aids in predicting chemical shifts and coupling constants .

Q. How does the electronic nature of substituents influence reactivity in nucleophilic substitutions?

Electron-donating groups (e.g., methoxy) activate the phenyl ring for electrophilic attacks but deactivate it toward nucleophilic substitution. Hammett σ constants quantify these effects: the 3-methoxy group (σ = 0.12) slightly enhances ring electron density, favoring reactions like Friedel-Crafts alkylation. In contrast, electron-withdrawing groups (e.g., nitro) reduce reactivity, requiring harsher conditions (e.g., NaH in DMF) .

Methodological Considerations

- Synthetic Optimization : Use continuous flow reactors to scale Rodionov reactions while maintaining low impurity profiles (<2%) .

- Analytical Cross-Validation : Combine LC-MS/MS with NMR to resolve co-eluting impurities in polar solvents .

- Safety Protocols : Employ P95 respirators and chemical-grade gloves during synthesis to mitigate exposure risks, as recommended in SDS for analogous esters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.